molecular formula C22H21FN2O3 B2718013 10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid CAS No. 1024514-99-5

10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid

Cat. No.: B2718013
CAS No.: 1024514-99-5
M. Wt: 380.419
InChI Key: XZQAQCQZZXDLKK-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic diazatricyclo family, characterized by a rigid polycyclic scaffold with fused aromatic and heterocyclic rings. Its structure includes:

  • Core framework: A tricyclo[9.4.0.0³⁸]pentadeca system, which combines a bicyclic structure with a fused aromatic ring.
  • 14,14-dimethyl groups, enhancing steric bulk and lipophilicity. A 12-oxo (keto) group and 5-carboxylic acid, contributing to hydrogen-bonding interactions and solubility.

This structural complexity suggests applications in pharmaceuticals, particularly in targeting central nervous system (CNS) receptors or enzymes due to its resemblance to tricyclic antidepressants (TCAs) .

Properties

IUPAC Name

6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-22(2)10-17-19(18(26)11-22)20(13-5-3-4-6-14(13)23)25-15-8-7-12(21(27)28)9-16(15)24-17/h3-9,20,24-25H,10-11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQAQCQZZXDLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of benzodiazepines with mono-anions of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired compound. Industrial production methods often involve scalable and efficient processes to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehalogenated compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Effects
Target Compound Tricyclo[9.4.0.0³⁸]pentadeca 10-(2-fluorophenyl), 14,14-dimethyl, 12-oxo, 5-carboxylic acid ~396.3 (estimated) Potential CNS modulation, enzyme inhibition
Nortriptyline Hydrochloride Tricyclo[9.4.0.0³⁸]pentadeca Methyl(3-{tricyclo…}propyl)amine 299.84 Antidepressant, analgesic, sedative
Protriptyline Hydrochloride Tricyclo[9.4.0.0³⁸]pentadeca Methyl(3-{tricyclo…}propyl)amine 299.84 Antidepressant, headache relief
Trimipramine 2-Azatricyclo[9.4.0.0³⁸]pentadeca 2-methylpropyl dimethylamine 294.43 Antidepressant, antihistaminic, sedative
2,9,9-Trimethyltricyclo[9.4.0.0³⁸]pentadeca… (10d) Tricyclo[9.4.0.0³⁸]pentadeca Methoxycarbonyl, phenylsulfonyl 491.22 Synthetic intermediate for catalysis studies

Key Observations:

Structural Divergence: Unlike TCAs (e.g., nortriptyline), the target compound replaces the alkylamine side chain with a carboxylic acid, altering its ionization state and receptor affinity. This modification may reduce anticholinergic side effects common in TCAs .

Functional Group Impact: The 12-oxo group introduces polarity, contrasting with the fully aromatic systems of TCAs. This could influence binding to serotonin or norepinephrine transporters . The dimethyl groups at position 14 increase steric hindrance, possibly limiting off-target interactions compared to protriptyline .

Synthetic Relevance :

  • Compounds like 10d and 10e highlight the use of Rh-catalyzed cycloisomerization to construct similar tricyclic frameworks. However, the target compound’s carboxylic acid and fluorophenyl groups necessitate specialized synthetic routes, such as Suzuki coupling or late-stage fluorination .

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